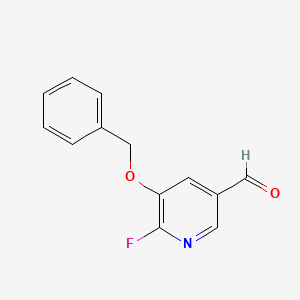
1-Fluoro-3-isopropoxy-5-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-3-isopropoxy-5-methoxybenzene is an organic compound with the molecular formula C10H13FO2 It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted with a fluoro, isopropoxy, and methoxy group, respectively
Vorbereitungsmethoden
The synthesis of 1-Fluoro-3-isopropoxy-5-methoxybenzene can be achieved through several methods. One common synthetic route involves the reaction of 1,3-difluorobenzene with isopropyl alcohol and methanol in the presence of a base such as potassium tert-butoxide (KOtBu) and a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (around 80°C) for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-Fluoro-3-isopropoxy-5-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be replaced by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution (S_NAr) can occur with reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The isopropoxy and methoxy groups can be oxidized to corresponding carbonyl compounds using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). Reduction reactions can also be performed to convert these groups into alcohols or alkanes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-3-isopropoxy-5-methoxybenzene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.
Biology and Medicine: The compound’s structural features may be explored for developing pharmaceuticals, particularly those targeting specific enzymes or receptors. Its lipophilic nature allows it to penetrate biological membranes, making it a potential candidate for drug delivery systems.
Industry: It can be used in the production of specialty chemicals, including agrochemicals and materials for electronic applications.
Wirkmechanismus
The mechanism of action of 1-Fluoro-3-isopropoxy-5-methoxybenzene depends on its specific application. In chemical reactions, the electron-withdrawing fluoro group and electron-donating isopropoxy and methoxy groups influence the compound’s reactivity and stability. These substituents can affect the compound’s interaction with catalysts, reagents, and biological targets.
In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity for certain molecular targets, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-3-isopropoxy-5-methoxybenzene can be compared with other similar compounds such as:
1-Fluoro-3-isopropoxy-5-methylbenzene: This compound has a methyl group instead of a methoxy group at the 5-position.
1-Fluoro-3-methoxybenzene: Lacks the isopropoxy group, making it less sterically hindered and potentially more reactive in nucleophilic substitution reactions.
1-Fluoro-3-isopropoxybenzene: Lacks the methoxy group, which may affect its solubility and reactivity compared to this compound.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H13FO2 |
|---|---|
Molekulargewicht |
184.21 g/mol |
IUPAC-Name |
1-fluoro-3-methoxy-5-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H13FO2/c1-7(2)13-10-5-8(11)4-9(6-10)12-3/h4-7H,1-3H3 |
InChI-Schlüssel |
KVKSCABRONUIPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=CC(=C1)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


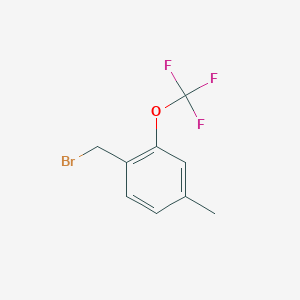
![(Z)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]pentan-1-imine](/img/structure/B14030271.png)
![1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B14030273.png)
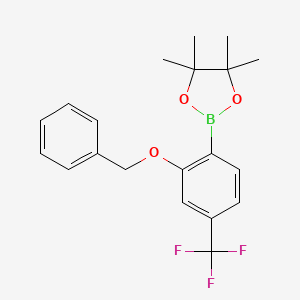
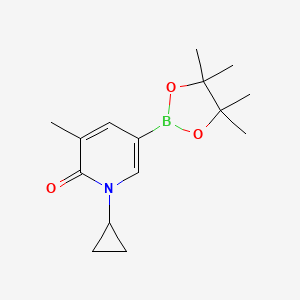
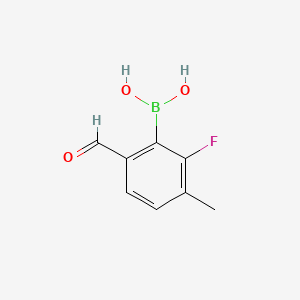
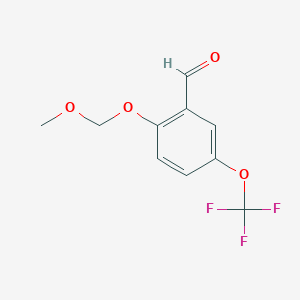
![disodium;(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;sulfate](/img/structure/B14030304.png)
![2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14030307.png)
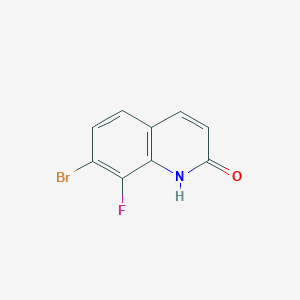

![6'-Bromo-8'-chloro-1',5'-dioxo-1',5'-dihydro-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-4-carbonitrile](/img/structure/B14030322.png)

